(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
説明
“(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a heterocyclic compound featuring a 2-methylthiazole moiety linked via a methanone bridge to a piperidine ring substituted with a pyridazin-3-yloxy group. This structure combines pharmacophoric elements commonly associated with bioactivity:
- Thiazole ring: Known for hydrogen bonding and π-π interactions, often enhancing binding to biological targets like kinases or GPCRs.
- Piperidine scaffold: A flexible six-membered amine ring that improves metabolic stability and bioavailability.
- Pyridazine substituent: A nitrogen-rich aromatic system that may enhance solubility and modulate electronic properties.
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-16-12(9-21-10)14(19)18-7-3-4-11(8-18)20-13-5-2-6-15-17-13/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAHBWGGDHLZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Example 1: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)
- Core structure: Pyridine-linked methanone with indole and pyrazole substituents.
- Key differences vs. target compound :
- Heterocyclic components : Indole (electron-rich) and pyrazole (five-membered ring) vs. thiazole (sulfur-containing) and pyridazine (six-membered, two adjacent nitrogen atoms).
- Substituent positions : Pyrazole at position 3 of pyridine vs. pyridazin-3-yloxy at position 3 of piperidine.
- Reported activity : Moderate cytotoxicity in cancer cell lines (IC₅₀: 12–18 μM), attributed to indole-mediated intercalation and pyrazole-induced conformational rigidity .
Example 2: (Thiazol-4-yl)(piperidin-1-yl)methanone derivatives
- Core structure: Simpler thiazole-piperidine methanone scaffold.
- Key differences vs. target compound :
- Lack of pyridazine substituent reduces hydrogen-bond acceptor capacity.
- Methyl group at thiazole-C2 in the target compound may enhance steric hindrance and metabolic stability.
- Reported activity: Improved blood-brain barrier penetration (logBB: 0.8–1.2) in CNS drug candidates compared to non-methylated analogs.
Physicochemical and Pharmacokinetic Comparison
Key observations :
- The pyridazine group in the target compound improves solubility compared to Compound 3a but reduces lipophilicity.
- Methylation on the thiazole ring (target compound) lowers CYP3A4 inhibition risk compared to Compound 3a, suggesting a safer metabolic profile.
生物活性
The compound (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridazine moiety, and a piperidine structure, which contribute to its diverse reactivity and potential biological effects. The molecular formula is with a molecular weight of approximately 233.28 g/mol.
- Inhibition of Enzymatic Activity :
- Compounds similar to (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone have been shown to inhibit key enzymes involved in cancer progression, such as Na+/K(+)-ATPase and poly(ADP-ribose) polymerases (PARP). These enzymes are critical for cellular homeostasis and DNA repair mechanisms, making them prime targets for anticancer therapies .
- Antiproliferative Effects :
Biological Activity Data
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the effects of similar thiazole derivatives on glioma cell lines. The results indicated that compounds like (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone exhibited up to ten times greater inhibitory activity compared to standard treatments. This suggests that the thiazole component may enhance the compound's efficacy against resistant cancer types .
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
